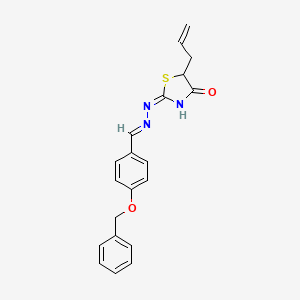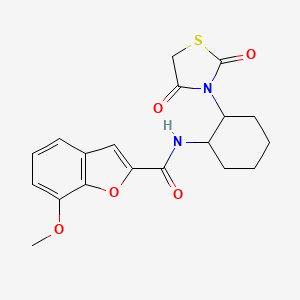
2-Methyl-5-(1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-Methyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole" is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that has garnered interest due to its potential biological activities. Thiadiazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and enzyme inhibition activities. The presence of a sulfonyl piperidine moiety in the compound suggests that it may have specific interactions with biological targets, possibly through hydrogen bonding or other molecular forces.
Synthesis Analysis
The synthesis of related 1,3,4-thiadiazole derivatives often involves the reaction of appropriate precursors under controlled conditions. For instance, the synthesis of sulfone derivatives containing a thiadiazole moiety as chitinase inhibitors involves the reaction of methylthio-substituted compounds with dichlorophenyl groups, resulting in compounds with moderate to good antifungal activity . Similarly, piperazine derivatives have been synthesized by connecting 1,3,4-thiadiazol with N-substituted piperazine, with the reaction conditions optimized for yield and temperature . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives can be characterized by X-ray crystallography, which provides insights into the molecular forces at play, such as S=O close contact and NH=N hydrogen bonds . These interactions are crucial for the stability and biological activity of the compounds. The crystal structure analysis can reveal how the thiadiazole ring interacts with other substituents, which is essential for understanding the compound's potential binding to biological targets.
Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions to form new heterocycles. For example, reactions with hydrazine hydrate, phenyl hydrazine, hydroxylamine, and thiourea can yield pyrazoles, isoxazoles, and pyrimidinethiones . These reactions are indicative of the versatility of thiadiazole compounds in chemical synthesis and the potential for generating a wide array of biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents like the sulfonyl piperidine group can affect these properties and, consequently, the compound's biological activity. For instance, the antibacterial activities of piperazine derivatives are influenced by the nature of the substituents on the thiadiazole ring . Spectral analysis, including NMR and IR, can be used to elucidate the structures and confirm the identity of these compounds .
Case Studies
Case studies involving thiadiazole derivatives often focus on their biological activities. For example, certain sulfone derivatives have been studied for their antifungal properties and their ability to inhibit chitinase, an enzyme involved in fungal growth . Piperazine derivatives have been investigated for their antibacterial activities against various pathogens . These studies are crucial for understanding the potential applications of thiadiazole derivatives in medicine and agriculture.
Wissenschaftliche Forschungsanwendungen
Sicher! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 2-Methyl-5-(1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazol, mit Schwerpunkt auf sechs einzigartigen Bereichen:
Antibakterielle Aktivität
This compound hat vielversprechende antibakterielle Eigenschaften gezeigt. Untersuchungen zeigen, dass diese Verbindung das Wachstum verschiedener bakterieller und Pilzstämme hemmen kann. Ihr Mechanismus beinhaltet die Störung mikrobieller Zellwände und die Interferenz mit essentiellen enzymatischen Prozessen, was sie zu einem potenziellen Kandidaten für die Entwicklung neuer Antibiotika macht .
Antikrebs-Eigenschaften
Diese Verbindung wurde auf ihr Antikrebs-Potenzial untersucht. Sie zeigt zytotoxische Wirkungen gegen verschiedene Krebszelllinien, darunter Brust-, Lungen- und Darmkrebs. Die Verbindung induziert Apoptose (programmierter Zelltod) und hemmt die Zellproliferation, indem sie bestimmte Signalwege angreift, die an der Krebsentwicklung beteiligt sind .
Entzündungshemmende Wirkungen
Untersuchungen haben gezeigt, dass this compound signifikante entzündungshemmende Eigenschaften besitzt. Es reduziert die Produktion von pro-inflammatorischen Zytokinen und hemmt die Aktivität von Enzymen wie COX-2, die an der Entzündungsreaktion beteiligt sind. Dies macht es zu einem potenziellen Therapeutikum zur Behandlung entzündlicher Erkrankungen wie Arthritis .
Neuroprotektive Anwendungen
Studien haben gezeigt, dass diese Verbindung neuroprotektive Wirkungen hat, was sie zu einem Kandidaten für die Behandlung neurodegenerativer Erkrankungen wie Alzheimer und Parkinson macht. Sie hilft, oxidativen Stress und Entzündungen in neuronalen Zellen zu reduzieren, schützt sie so vor Schäden und verbessert kognitive Funktionen .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methyl-5-[1-(5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S3/c1-9-3-4-12(19-9)21(17,18)16-7-5-11(6-8-16)13-15-14-10(2)20-13/h3-4,11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAFLBBWYOYUQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)C3=NN=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino}acetamide](/img/structure/B2500201.png)
![1-(3-Chlorophenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2500203.png)
![Ethyl 4-[[3-amino-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B2500205.png)

![3-[4-(2,2-dicyanoethenyl)-3-(4-phenylphenyl)pyrazol-1-yl]propanoic Acid](/img/structure/B2500209.png)


![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide](/img/structure/B2500213.png)
![(1Z)-N'-hydroxy-2-[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanimidamide](/img/structure/B2500217.png)
![N-(2-Bromoethyl)-N'-[2-(2,4-dimethylphenyl)sulfanylphenyl]ethane-1,2-diamine;hydrobromide](/img/structure/B2500219.png)

![2-[[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2500221.png)
![1,3,6,7-tetramethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500223.png)